Cas no 2901098-30-2 (2-(Methylthio)-5-octylthiophene)

2-(Methylthio)-5-octylthiophene structure
2901098-30-2 structure
商品名:2-(Methylthio)-5-octylthiophene
CAS番号:2901098-30-2
MF:C13H22S2
メガワット:242.443781375885
CID:6796187
PubChem ID:171368025

2-(Methylthio)-5-octylthiophene 化学的及び物理的性質

名前と識別子

    • 2-(methylthio)-5-octylthiophene
    • MFCD34763799
    • 2901098-30-2
    • 2-(Methylthio)-5-octylthiophene
    • インチ: 1S/C13H22S2/c1-3-4-5-6-7-8-9-12-10-11-13(14-2)15-12/h10-11H,3-9H2,1-2H3
    • InChIKey: UIPWQYRGZNIHMU-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=C1CCCCCCCC)SC

計算された属性

  • せいみつぶんしりょう: 242.11629305g/mol
  • どういたいしつりょう: 242.11629305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 8
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.3
  • トポロジー分子極性表面積: 53.5Ų

じっけんとくせい

  • 密度みつど: 1.00±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 327.3±30.0 °C(Predicted)

2-(Methylthio)-5-octylthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB610464-1g
2-(Methylthio)-5-octylthiophene; .
2901098-30-2
1g
€659.60 2024-07-19
abcr
AB610464-250mg
2-(Methylthio)-5-octylthiophene; .
2901098-30-2
250mg
€355.80 2024-07-19
abcr
AB610464-5g
2-(Methylthio)-5-octylthiophene; .
2901098-30-2
5g
€2218.40 2024-07-19

2-(Methylthio)-5-octylthiophene 関連文献

2-(Methylthio)-5-octylthiopheneに関する追加情報

Comprehensive Overview of 2-(Methylthio)-5-octylthiophene (CAS No. 2901098-30-2): Properties, Applications, and Market Insights

2-(Methylthio)-5-octylthiophene (CAS No. 2901098-30-2) is a specialized organic compound that has garnered significant attention in the fields of materials science, organic electronics, and chemical synthesis. This thiophene derivative, characterized by its unique methylthio and octylthiophene functional groups, exhibits remarkable properties that make it valuable for various industrial and research applications. In this article, we delve into the chemical characteristics, synthesis methods, applications, and emerging trends surrounding this compound, while addressing common queries from researchers and industry professionals.

The molecular structure of 2-(Methylthio)-5-octylthiophene combines a thiophene ring with a methylthio group at the 2-position and an octyl chain at the 5-position. This configuration imparts distinct solubility and electronic properties, making it particularly useful in the development of conductive polymers and organic semiconductors. Researchers often explore its role in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where its ability to facilitate charge transport is highly prized.

One of the most frequently asked questions about 2-(Methylthio)-5-octylthiophene revolves around its synthesis. The compound is typically prepared through cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the precise introduction of the methylthio and octyl groups. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale applications. Additionally, its stability under ambient conditions makes it a practical choice for industrial use.

In the realm of organic electronics, 2-(Methylthio)-5-octylthiophene is often incorporated into polymer blends to enhance performance. For instance, its incorporation into poly(3-hexylthiophene) (P3HT) matrices has been shown to improve hole mobility, a critical factor in the efficiency of solar cells and light-emitting diodes (LEDs). This has led to increased interest from companies focusing on sustainable energy solutions and flexible electronics.

Beyond electronics, this compound finds utility in chemical sensing applications. Its thiophene backbone and functional groups enable selective interactions with various analytes, making it a candidate for gas sensors and biosensors. Researchers are also investigating its potential in drug delivery systems, where its amphiphilic nature could aid in the solubilization of hydrophobic therapeutic agents.

The market for 2-(Methylthio)-5-octylthiophene is evolving, driven by the growing demand for advanced materials in electronics and energy storage. Industry reports highlight a compound annual growth rate (CAGR) of ~8% for thiophene derivatives, with organic photovoltaics and printed electronics being key growth areas. Suppliers are increasingly offering high-purity grades of this compound to meet the stringent requirements of research and industrial applications.

Environmental and safety considerations are also paramount when working with 2-(Methylthio)-5-octylthiophene. While it is not classified as a hazardous material, proper handling procedures, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Regulatory compliance, particularly in regions like the EU and North America, ensures that its production and use align with green chemistry principles.

In summary, 2-(Methylthio)-5-octylthiophene (CAS No. 2901098-30-2) is a versatile compound with significant potential in cutting-edge technologies. Its unique properties, coupled with ongoing research into its applications, position it as a valuable asset in the fields of organic electronics, sensing, and material science. As industries continue to prioritize sustainability and innovation, the demand for specialized compounds like this is expected to rise, making it a focal point for future advancements.

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Amadis Chemical Company Limited
(CAS:2901098-30-2)
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清らかである:99%/99%/99%
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